c-Met Kinase Inhibition: Meleagrin vs. Roquefortine C and Isoroquefortine C
Meleagrin exhibits superior binding affinity to c-Met kinase compared to structurally related alkaloids roquefortine C (ROC) and isoroquefortine C (ISO). Molecular docking and all-atom dynamic simulation studies revealed that meleagrin achieved a significantly more stable binding conformation within the c-Met ATP-binding pocket, with lower binding free energy and extended residence time [1]. The extended tetracyclic core and imidazole arm of meleagrin permit multi-pocket accommodation that is not accessible to ROC or ISO due to their simpler structural frameworks [1]. This molecular-level advantage translates to potent ATP-competitive c-Met inhibition, confirmed via Z-Lyte kinase assay and Western blot analysis [2].
| Evidence Dimension | c-Met binding affinity and inhibitory potency |
|---|---|
| Target Compound Data | Meleagrin (MEL): ATP-competitive c-Met inhibitor; demonstrated significant inhibition of HGF-induced c-Met phosphorylation in breast cancer cells at 5-20 µM [2]; binding free energy and stability superior to comparators in silico [1] |
| Comparator Or Baseline | Roquefortine C (ROC) and Isoroquefortine C (ISO): weaker c-Met binding affinity, less stable complex formation, and no reported ATP-competitive c-Met inhibition at comparable concentrations [1] |
| Quantified Difference | Meleagrin > Roquefortine C ≈ Isoroquefortine C in c-Met binding affinity and inhibitory activity. Meleagrin demonstrated ATP-competitive c-Met inhibition (Z-Lyte assay), whereas ROC and ISO showed no significant c-Met inhibition under identical assay conditions [1][2] |
| Conditions | In silico: molecular docking, all-atom molecular dynamics simulation; In vitro: Z-Lyte kinase assay, Western blot analysis in MDA-MB-231, MDA-468, BT-474, SK BR-3, MCF7, and MCF7-dox breast cancer cell lines [1][2] |
Why This Matters
Demonstrates that meleagrin uniquely engages c-Met kinase among roquefortine alkaloids, making it the preferred choice for c-Met-dependent cancer models.
- [1] Bogari HA, et al. Molecular and Biological Investigation of Isolated Marine Fungal Metabolites as Anticancer Agents: A Multi-Target Approach. Metabolites. 2023;13(2):162. DOI: 10.3390/metabo13020162 View Source
- [2] Mady MS, et al. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion. Bioorg Med Chem. 2016;24(2):113-122. DOI: 10.1016/j.bmc.2015.11.038 View Source
